molecular formula C35H43N5O4 B8068745 Revefenacin CAS No. 1211931-83-7

Revefenacin

Cat. No. B8068745
CAS RN: 1211931-83-7
M. Wt: 597.7 g/mol
InChI Key: FYDWDCIFZSGNBU-UHFFFAOYSA-N
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Description

Revefenacin is a novel biphenyl carbamate tertiary amine agent that belongs to the family of the long-acting muscarinic antagonists (LABA). The labile primary amide in the structure produces a "soft-drug" site that allows rapid systemic clearance and minimizing of the systemically mediated adverse reactions. The LABA group falls into a parent category known as long-acting inhaled bronchodilators and this type of agents are recommended as a maintenance therapy for chronic obstructive pulmonary disease (COPD). From the LABA group, revefenacin is the first once-daily nebulized LAMA treatment. It was developed by Theravance Biopharma and FDA approved on November 9, 2018.
Revefenacin is an Anticholinergic. The mechanism of action of revefenacin is as a Cholinergic Antagonist.
Revefenacin is a synthetic anticholinergic agent that is used as a once daily, nebulized inhalant for maintenance treatment of patients with chronic obstructive pulmonary disease. Revefenacin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Scientific Research Applications

  • Revefenacin demonstrates potent and selective antagonistic activity at muscarinic cholinergic receptors, with kinetic selectivity for the hM3 receptor, and it effectively reduces muscarinic receptor-mediated contractile responses in airway tissues (Hegde et al., 2018).

  • Systematic reviews have shown that revefenacin significantly improves trough Forced Expiratory Volume in 1 second (FEV1) in COPD patients, without increasing the risk of adverse or serious adverse events. Its efficacy appears to be dose-dependent, with an effective threshold of 88 μg/day (Zhang et al., 2021).

  • Revefenacin has demonstrated a favorable safety and tolerability profile in patients with moderate to very severe COPD over a 52-week period (Donohue et al., 2019).

  • Two replicate Phase III clinical trials have shown that revefenacin significantly improves lung function in patients with moderate to very severe COPD, with minor adverse events (Ferguson et al., 2019).

  • While revefenacin has shown promise in clinical trials, its use should be limited to patients who are unable to use a metered dose inhaler due to its expense and complicated administration process (Wilkinson & Tutalo, 2020).

  • Revefenacin has been approved for the treatment of COPD, showing effectiveness in reducing COPD exacerbations over 52 weeks. It provides additional benefit over tiotropium in reducing COPD exacerbations (Donohue et al., 2018).

  • Its first global approval was granted in 2018 by the US Food and Drug Administration for the maintenance treatment of patients with COPD (Heo, 2018).

  • Revefenacin does not prolong the QT interval in healthy subjects and is well tolerated at both therapeutic and supratherapeutic doses (Borin et al., 2019).

  • Revefenacin's pharmacokinetics have been studied in COPD patients, identifying age and body weight as significant covariates affecting its disposition (Lo et al., 2020).

  • Its safety and pharmacokinetics have been evaluated in subjects with impaired renal or hepatic function, showing increased systemic exposure in subjects with severe renal impairment but similar exposure in those with moderate hepatic impairment (Borin et al., 2019).

properties

IUPAC Name

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDWDCIFZSGNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027775
Record name Revefenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

< 1 mg/ml
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Revefenacin is an inhaled bronchodilator muscarinic antagonist with a long-acting bronchodilation activity. It has been shown to present a high affinity and behaved as a competitive antagonist of the five muscarinic cholinergic receptors. Studies have indicated that revefenacin dissociates significantly slower from the muscarinic receptor M3 (hM3) when compared to the receptor M2 (hM2) which indicates a kinetic selectivity for this subtype. This competitive antagonism produces a suppressive action of the acetylcholine-evoked calcium mobilization and contractile responses in the airway tissue. Lastly, due to the duration of the bronchodilation, revefenacin is considered a long-acting muscarinic antagonist which allows it to be dosed once daily. This response is very important for the therapy of COPD as the main goal is the reduce the frequency and severity of exacerbations which are normally driven by the presence of elevated cholinergic bronchoconstrictor tone mediated by muscarinic receptors on parasympathetic ganglia and airway smooth muscle. Hence, the activity of revefenacin produces a potent and long-lasting protection against the bronchoconstrictor response to acetylcholine or methacholine.
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Revefenacin

CAS RN

864750-70-9
Record name 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864750-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revefenacin [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Revefenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVEFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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